7-((4-benzylpiperidin-1-yl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-7-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a benzylpiperidyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamide derivatives under controlled conditions.
Substitution with Benzylpiperidyl Group: The introduction of the benzylpiperidyl group is achieved through nucleophilic substitution reactions. This step often requires the use of strong bases and solvents to facilitate the reaction.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions under controlled temperature and pressure conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction progress.
Efficient Purification: Implementing efficient purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzylpiperidyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1,3-dimethyl-7-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylxanthine: A structurally similar compound with different biological properties.
7-methylxanthine: Another purine derivative with distinct chemical and biological characteristics.
Uniqueness
1,3-dimethyl-7-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C20H25N5O2/c1-22-18-17(19(26)23(2)20(22)27)25(13-21-18)14-24-10-8-16(9-11-24)12-15-6-4-3-5-7-15/h3-7,13,16H,8-12,14H2,1-2H3 |
InChI Key |
MEMJTXZXAPWSNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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